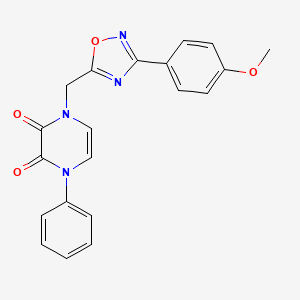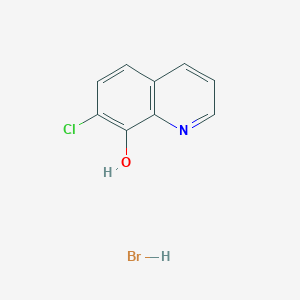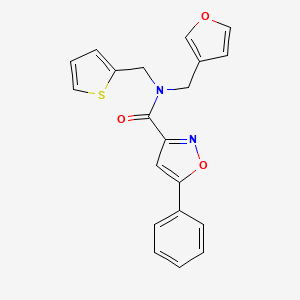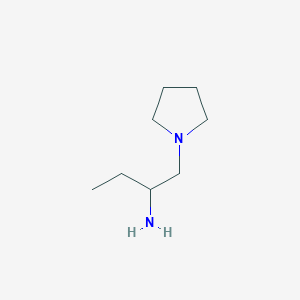![molecular formula C30H31N3O4 B2840880 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 932308-92-4](/img/structure/B2840880.png)
2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups, including an amide, an amine, and a dioxinoquinoline group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be complex due to the presence of multiple rings and functional groups. The presence of the dioxinoquinoline group suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis
Again, while specific information is not available, compounds with similar structures have been found to exhibit interesting reactivity. For example, quinazoline and quinoline derivatives are known to be targeted inhibitors of EGFR kinase .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Based on the structure of this compound, it is likely to be solid at room temperature and may have low solubility in water .科学的研究の応用
Synthesis and Chemical Properties
Catalyst Development : A study by Facchetti et al. (2016) described the synthesis of pincer complexes using derivatives similar to the compound , which are valuable in the development of catalysts for ketone reduction (Facchetti et al., 2016).
Antimalarial Properties : Werbel et al. (1986) synthesized a series of compounds, including similar quinoline derivatives, and found them to be effective against malaria, particularly against resistant strains of the parasite in mice (Werbel et al., 1986).
Structural and Molecular Studies
Structural Analysis of Co-Crystals and Salts : Karmakar et al. (2009) conducted a study on the structural aspects of quinoline derivatives with amide bonds, which is relevant for understanding the structural properties and potential applications of the compound (Karmakar et al., 2009).
Spatial Orientation in Anion Coordination : Research by Kalita and Baruah (2010) explored the different spatial orientations of amide derivatives, including quinoline-based compounds, in anion coordination, which can be pivotal in understanding the compound's reactivity and interaction with other molecules (Kalita & Baruah, 2010).
Applications in Medicinal Chemistry
Antiviral Activity : Luo et al. (2012) described the synthesis and antiviral activity of quinazolin-4-ylamino methyl-phosphonates, which are structurally related to the compound , thus indicating potential applications in antiviral drug development (Luo et al., 2012).
Antimicrobial, Anti-inflammatory, and Analgesic Activity : Rajanarendar et al. (2012) synthesized novel isoxazolyl pyrimido[4,5-b]quinolines and tested them for antimicrobial, anti-inflammatory, and analgesic activity. This indicates the potential use of similar quinoline derivatives in these areas (Rajanarendar et al., 2012).
Advanced Material and Sensor Development
- Chemosensor Development : A study by Park et al. (2015) on a chemosensor using a quinoline-based compound shows the potential application of similar compounds in the development of sensors for monitoring metal ion concentrations (Park et al., 2015).
将来の方向性
特性
IUPAC Name |
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-3-21-8-10-25(11-9-21)31-18-24-14-23-15-27-28(37-13-12-36-27)16-26(23)33(30(24)35)19-29(34)32-17-22-6-4-20(2)5-7-22/h4-11,14-16,31H,3,12-13,17-19H2,1-2H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZINTGSXWEARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NCC5=CC=C(C=C5)C)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

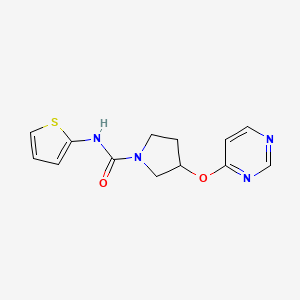
![2,4,5-trimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840799.png)
![7-cyclopropyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840800.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2840801.png)
![3-(2-chlorophenyl)-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2840802.png)

